molecular formula C26H27N3O5 B11558884 4-tert-butyl-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

4-tert-butyl-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide

Katalognummer: B11558884
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: MKKYMDLYDAVLQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, a hydroxy group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency and versatility . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .

Wissenschaftliche Forschungsanwendungen

4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-METHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE
  • 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE

Uniqueness

The uniqueness of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C26H27N3O5

Molekulargewicht

461.5 g/mol

IUPAC-Name

4-tert-butyl-N-[3-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C26H27N3O5/c1-5-34-23-15-22(29(32)33)13-18(24(23)30)16-27-20-7-6-8-21(14-20)28-25(31)17-9-11-19(12-10-17)26(2,3)4/h6-16,30H,5H2,1-4H3,(H,28,31)

InChI-Schlüssel

MKKYMDLYDAVLQF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.